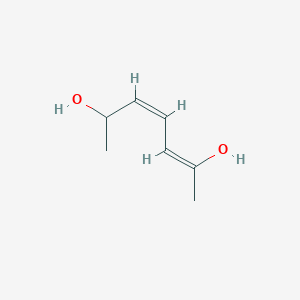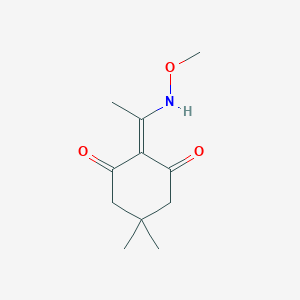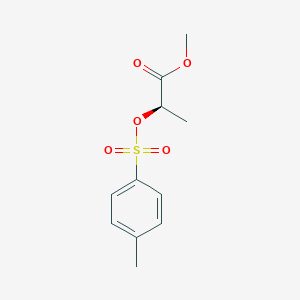![molecular formula C20H43NO3 B024724 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol CAS No. 19845-37-5](/img/structure/B24724.png)
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol, also known as BHAM, is a synthetic compound that has been extensively used in scientific research for its unique properties. BHAM is a derivative of sphingosine, a naturally occurring lipid that plays a critical role in cell signaling and regulation. BHAM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various biological processes, including cell signaling, membrane structure and function, and lipid metabolism. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to inhibit sphingosine kinase, an enzyme that plays a critical role in the regulation of sphingolipid metabolism. This inhibition has been shown to have anti-inflammatory and anti-cancer effects, making 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol a potential therapeutic agent.
Wirkmechanismus
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have a unique mechanism of action. It is thought to act by binding to the lipid bilayer of cell membranes, altering their structure and function. This alteration leads to changes in cell signaling and metabolism, resulting in the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit sphingosine kinase, resulting in decreased levels of sphingosine-1-phosphate, a potent signaling molecule. This inhibition has been shown to have anti-inflammatory and anti-cancer effects. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has also been shown to alter the structure and function of cell membranes, leading to changes in cell signaling and metabolism. These effects have been observed in a variety of cell types, including cancer cells, immune cells, and neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. It has a unique mechanism of action, making it a valuable tool for studying various biological processes. However, there are some limitations to its use. 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol has been shown to have some cytotoxic effects, making it unsuitable for use in certain cell types. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol in scientific research. One area of interest is its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer effects make it a promising candidate for further study. Additionally, its unique mechanism of action could lead to the development of new drugs targeting sphingolipid metabolism. Another area of interest is its role in regulating membrane structure and function. Further study of 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol could lead to a better understanding of the role of lipids in cell signaling and regulation. Overall, 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol is a valuable tool for scientific research and has the potential to lead to new discoveries in a variety of fields.
Synthesemethoden
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol can be synthesized using a multi-step process that involves the reaction of sphingosine with ethylene oxide and 1-bromohexadecane. The resulting product is then treated with sodium borohydride to reduce the imine group, resulting in 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol. The synthesis method has been optimized to produce high yields of pure 1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol, making it readily available for scientific research.
Eigenschaften
CAS-Nummer |
19845-37-5 |
|---|---|
Produktname |
1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol |
Molekularformel |
C20H43NO3 |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
1-[bis(2-hydroxyethyl)amino]hexadecan-2-ol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(15-17-22)16-18-23/h20,22-24H,2-19H2,1H3 |
InChI-Schlüssel |
GGHQVHKMWVITSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CN(CCO)CCO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CN(CCO)CCO)O |
Andere CAS-Nummern |
19845-37-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




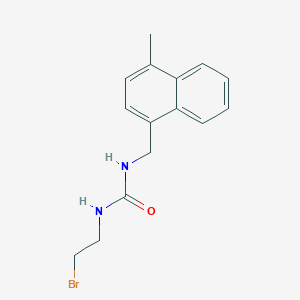
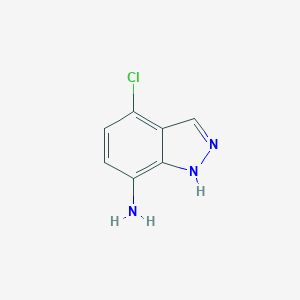
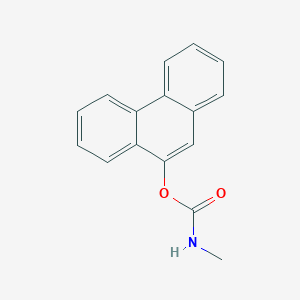
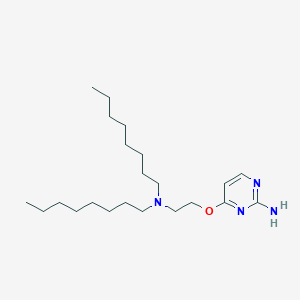
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
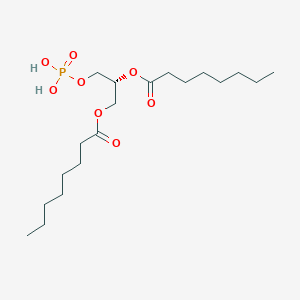
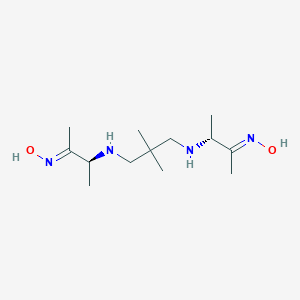
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)

